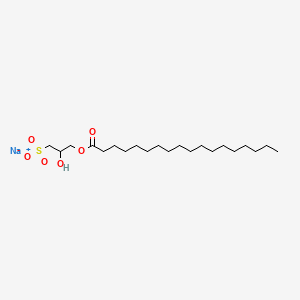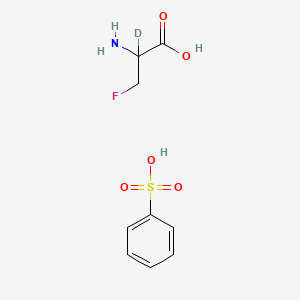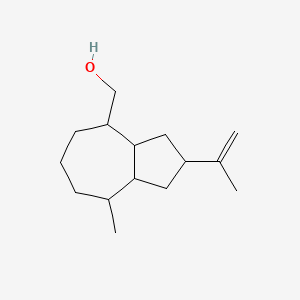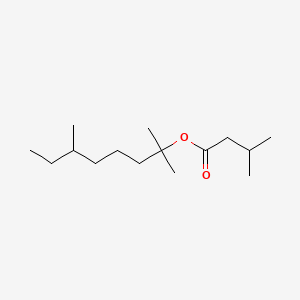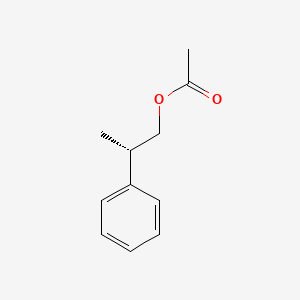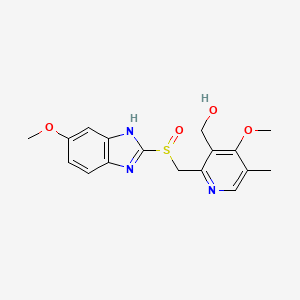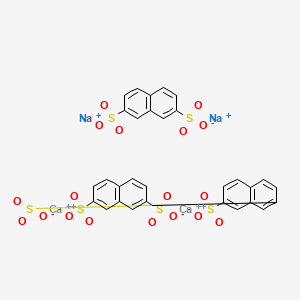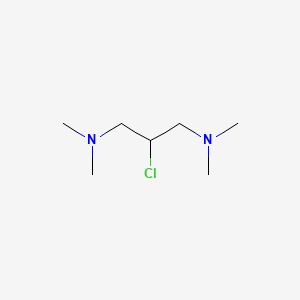
2-Chloro-N,N,N',N'-tetramethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine is an organic compound with the molecular formula C7H17ClN2. It is a tertiary amine with a chloro substituent, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine typically involves the reaction of N,N,N’,N’-tetramethylpropane-1,3-diamine with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted amines, thiols, and ethers.
Oxidation: N-oxides are the primary products.
Reduction: The primary amine is the major product.
Applications De Recherche Scientifique
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine involves its interaction with nucleophiles due to the presence of the chloro group. The compound can form stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or metal ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylpropane-1,3-diamine: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloro-N,N-dimethylethylamine: Has a similar structure but with fewer methyl groups, leading to different reactivity and applications.
2-Chloro-N,N-diethylethylamine: Contains ethyl groups instead of methyl groups, affecting its steric and electronic properties
Uniqueness
2-Chloro-N,N,N’,N’-tetramethylpropane-1,3-diamine is unique due to its combination of a chloro substituent and multiple methyl groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propriétés
Numéro CAS |
40550-12-7 |
|---|---|
Formule moléculaire |
C7H17ClN2 |
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
2-chloro-N,N,N',N'-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C7H17ClN2/c1-9(2)5-7(8)6-10(3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
SCMRSXYMRBPCRB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(CN(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




